N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heteroaromatic core. Its structure includes a 4-methylphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine ring and a thioacetamide side chain linked to a 3-fluoro-4-methylphenyl group. The fluorine and methyl substituents on the phenyl ring are critical for modulating electronic and steric properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c1-14-3-6-16(7-4-14)19-12-20-22(24-9-10-27(20)26-19)29-13-21(28)25-17-8-5-15(2)18(23)11-17/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPNAIZRIAMMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide, a compound with the CAS number 1021219-72-6, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant studies.
- Molecular Formula : C22H19FN4OS
- Molecular Weight : 410.47 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Key Enzymes : Pyrazole derivatives are known to inhibit various enzymes such as:
- Antitumor Activity : The structural characteristics of pyrazole derivatives contribute to their antitumor efficacy by targeting specific pathways associated with cancer cell survival and proliferation .
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation through various biochemical pathways .
Antitumor Activity
A notable study examined the antitumor effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential synergistic effects when combined with doxorubicin, a common chemotherapy agent. This suggests that this compound could enhance the efficacy of existing treatments .
Neuropharmacological Effects
In another study focusing on related compounds, the anticonvulsant properties were evaluated in ICR strain mice. The tested pyrazole derivatives showed significant anticonvulsant activity in various seizure models, indicating their potential as therapeutic agents for epilepsy .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Treatment : A series of experiments conducted on breast cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis in resistant cell types. The combination therapy approach showed promising results in overcoming drug resistance .
- Seizure Models : In models assessing seizure susceptibility, compounds structurally related to this compound exhibited dose-dependent protection against induced seizures, highlighting their therapeutic potential for neurological disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by modulating protein kinase activity, which is crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This makes it a potential candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
Recent findings indicate that certain pyrazolo derivatives possess neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuronal signaling pathways that protect against oxidative stress and apoptosis .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazolo derivatives, including this compound. They evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
A separate study investigated the anti-inflammatory effects of this compound using a murine model of colitis. The administration of this compound resulted in a marked reduction in inflammatory markers and improved histological scores compared to the control group, suggesting its potential as a therapeutic agent for inflammatory bowel disease .
Data Summary Table
Comparison with Similar Compounds
Key Structural Insights :
- Electron-Withdrawing Groups (e.g., Cl, F, CF₃): Enhance metabolic stability and influence binding to hydrophobic pockets in target proteins .
- Electron-Donating Groups (e.g., methyl, methoxy): Improve solubility but may reduce target affinity due to steric hindrance .
- Thioacetamide Linkage : Critical for hydrogen bonding and sulfur-mediated interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
